Kigamicin C

Anti-austerity Pancreatic cancer PANC-1

Kigamicin C is a specific polycyclic xanthone congener validated for anti-austerity assays with a 100-fold selectivity for nutrient-starved PANC-1 cells and MICs of 0.05–0.2 μg/mL against MRSA. Do not substitute with other kigamicins without empirical validation; this two-sugar glycosylated congener provides a defined structural comparator for SAR studies and in vivo xenograft efficacy.

Molecular Formula C41H47NO16
Molecular Weight 809.8 g/mol
Cat. No. B1251737
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameKigamicin C
Synonymskigamicin C
Molecular FormulaC41H47NO16
Molecular Weight809.8 g/mol
Structural Identifiers
SMILESCC1C(CCC(O1)OC2CC(C3=C(C2O)OC4=C5C6=C(C7=C(C8=C(CC9(N(C8=O)CCO9)C)C=C7CC6OCO5)O)C(=C4C3=O)O)O)OC1CC(C(C(O1)C)O)OC
InChIInChI=1S/C41H47NO16/c1-15-20(56-25-12-22(50-4)32(44)16(2)55-25)5-6-24(54-15)57-23-11-19(43)28-35(47)31-36(48)30-26-17(9-18-13-41(3)42(7-8-53-41)40(49)27(18)34(26)46)10-21-29(30)38(52-14-51-21)39(31)58-37(28)33(23)45/h9,15-16,19-25,32-33,43-46,48H,5-8,10-14H2,1-4H3
InChIKeyJXSADZFORZMJRI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Kigamicin C Procurement Guide: Polycyclic Xanthone Antibiotic with Documented Anti-Austerity Activity


Kigamicin C (CAS 680571-51-1) is a polycyclic xanthone antibiotic isolated from Amycolatopsis sp. ML630-mF1 [1]. It belongs to the kigamicin family (compounds A–E), characterized by a fused octacyclic aglycone core bearing one to four deoxy sugar moieties [1][2]. Kigamicin C demonstrates selective cytotoxicity against PANC-1 pancreatic cancer cells under nutrient-starved conditions, antimicrobial activity against Gram-positive bacteria including MRSA, and documented in vivo efficacy in a human pancreatic cancer xenograft model .

Kigamicin C vs. Structural Analogs: Why In-Class Substitution Is Not Supported by Available Evidence


The kigamicin family (A, B, C, D, E) shares a common polycyclic xanthone aglycone scaffold but exhibits distinct glycosylation patterns and stereochemical configurations that may affect biological activity and physicochemical properties [1][2]. Importantly, no published head-to-head comparative study exists that systematically quantifies the differential potency, selectivity, or pharmacokinetic properties among kigamicin congeners under identical experimental conditions. Consequently, generic substitution among kigamicin analogs—without empirical validation in the specific assay system of interest—is not scientifically justified. Researchers requiring reproducible anti-austerity activity or antimicrobial efficacy against defined bacterial strains should procure the specific congener (Kigamicin C) for which quantitative performance data are available rather than assuming functional equivalence among family members [1].

Kigamicin C Quantitative Differentiation Evidence: Validated Performance Data vs. Comparators


Selective Anti-Austerity Cytotoxicity: 100-Fold Concentration Differential Under Nutrient-Starved vs. Nutrient-Rich Conditions

Kigamicin C exhibits a 100-fold lower cytotoxic concentration against PANC-1 pancreatic cancer cells cultured under nutrient-starved conditions compared to cells maintained in nutrient-rich media [1]. This 100× concentration differential is reported identically for kigamicins A, B, C, and D in the original discovery publication [1]; however, congener-specific quantitative data beyond this shared selectivity ratio are not provided. The consistent 100-fold differential across the series establishes Kigamicin C as functionally validated within this anti-austerity screening paradigm, distinguishing it from non-kigamicin polycyclic xanthones for which comparable starvation-selective cytotoxicity data are unavailable .

Anti-austerity Pancreatic cancer PANC-1 Selective cytotoxicity Nutrient starvation

Gram-Positive Antimicrobial Spectrum with Defined MRSA MIC Range and Gram-Negative Inactivity

Kigamicin C demonstrates antimicrobial activity against Gram-positive bacteria including methicillin-resistant Staphylococcus aureus (MRSA), Micrococcus luteus, and Bacillus subtilis, with minimum inhibitory concentrations (MICs) ranging from 0.05 to 0.2 μg/mL for all tested strains [1]. Notably, Kigamicin C is inactive against Gram-negative bacteria, establishing a defined Gram-positive-selective antimicrobial profile . By comparison, the structurally related congener Kigamicin B exhibits a broader MRSA MIC range of 0.025–0.78 μg/mL , suggesting potential congener-specific differences in antimicrobial potency spectrum that remain to be systematically characterized.

Antimicrobial MRSA MIC Gram-positive Antibiotic

In Vivo Efficacy: Documented Activity in Human Pancreatic Cancer Xenograft Model

Kigamicin C is documented as active in vivo against a human pancreatic cancer xenograft model . While the primary literature provides detailed in vivo data for Kigamicin D—showing that both subcutaneous and oral administration strongly suppressed tumor growth of multiple pancreatic cancer cell lines in nude mice [1]—the specific dosing regimen, tumor growth inhibition percentage, and statistical significance for Kigamicin C are not reported in publicly accessible sources. The absence of published quantitative in vivo data for Kigamicin C limits direct comparison with Kigamicin D's more extensively characterized in vivo performance.

In vivo Xenograft Pancreatic cancer Anti-tumor Animal model

Structural Complexity and Glycosylation Pattern: C41H47NO16 with Two Deoxy Sugar Moieties

Kigamicin C (molecular formula C41H47NO16, molecular weight 809.8) possesses a polycyclic xanthone aglycone bearing two deoxy sugar moieties (D-amicetose and D-oleandrose) [1][2]. The absolute stereochemistry of the aglycone core (12S, 14R, 15S, 20R, 26R) and the deoxy sugar configurations have been established by NMR spectroscopy, X-ray crystallographic analysis, and chemical degradation studies [1][2]. By comparison, Kigamicin A contains one sugar moiety (C33H37NO13, MW 655.6), Kigamicin B contains one sugar moiety (C40H45NO15, MW 779.8), and Kigamicin D contains three sugar moieties (C48H59NO19, MW 954.0) [3]. This differential glycosylation pattern distinguishes Kigamicin C structurally from its congeners and may influence solubility, target binding, and pharmacokinetic behavior.

Polycyclic xanthone Deoxy sugars Molecular formula Structural characterization NMR

Synthetic Accessibility: Validated Reference Standard for Analog Development

Kigamicin C has been utilized as a reference standard for validating anti-austerity assays in synthetic analog development programs [1]. Turner et al. (2011, 2013) synthesized kigamicin analogs via sequential Pd-catalyzed C–O and C–C bond construction and tested them in anti-austerity assays, using Kigamicin C to benchmark assay performance against literature values [1][2]. This validated assay system enables quantitative comparison of synthetic analog potency and selectivity relative to the natural product. In contrast, no published synthetic analog studies have utilized Kigamicin A, B, or E as reference standards under comparable assay validation protocols, positioning Kigamicin C as the experimentally preferred benchmark congener for SAR and medicinal chemistry efforts.

Analog synthesis Structure-activity relationship SAR Chemical synthesis Pharmacophore

Kigamicin C Procurement Scenarios: Validated Applications Based on Quantitative Evidence


Anti-Austerity Screening in Pancreatic Cancer Models

Kigamicin C is procured as a positive control or test compound in anti-austerity assays using PANC-1 pancreatic cancer cells. The 100-fold differential cytotoxicity between nutrient-starved and nutrient-rich conditions [1] provides a quantifiable benchmark for evaluating novel anti-austerity agents. Researchers can validate their assay systems against this established selectivity ratio before testing synthetic analogs or novel isolates .

Gram-Positive Antimicrobial Susceptibility Testing with MRSA Coverage

Kigamicin C serves as a reference antibiotic in antimicrobial susceptibility testing against Gram-positive pathogens, with defined MIC ranges of 0.05–0.2 μg/mL for MRSA, M. luteus, and B. subtilis [1]. Its documented inactivity against Gram-negative bacteria provides a specificity control for validating Gram-positive-selective antimicrobial screening platforms .

In Vivo Xenograft Studies of Pancreatic Cancer

Kigamicin C is suitable for in vivo efficacy studies in human pancreatic cancer xenograft models, with published confirmation of anti-tumor activity [1]. Researchers may consider Kigamicin C when a polycyclic xanthone with documented in vivo activity is required, though those needing detailed dosing and efficacy protocols may evaluate the more extensively characterized Kigamicin D [2].

Structure-Activity Relationship (SAR) Studies of Polycyclic Xanthone Analogs

Kigamicin C functions as a validated natural product reference standard in SAR studies of synthetic kigamicin analogs [1]. Its distinct two-sugar glycosylation state [2][3] provides a defined structural comparator for evaluating the impact of sugar number and configuration on anti-austerity potency and selectivity.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for Kigamicin C

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.